molecular formula C20H20N2O5S3 B2555945 N'-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896338-60-6

N'-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2555945
CAS No.: 896338-60-6
M. Wt: 464.57
InChI Key: UOFXLFNPUOTEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-Methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a structurally complex molecule featuring:

  • Two thiophene rings: One as a substituent and another as part of a sulfonyl group.
  • Ethanediamide backbone: A central oxalamide linker (N-C(=O)-C(=O)-N) that connects two aromatic moieties.
  • 2-Methoxybenzyl group: A methoxy-substituted benzyl group attached to one nitrogen of the ethanediamide.

Such multi-step syntheses are common in sulfonamide and acetamide chemistry .

Pharmacologically, thiophene derivatives are known for antimycobacterial, anti-inflammatory, and enzyme-inhibitory activities . The sulfonyl group may improve solubility and binding affinity to biological targets, while the methoxybenzyl group could modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S3/c1-27-15-7-3-2-6-14(15)12-21-19(23)20(24)22-13-17(16-8-4-10-28-16)30(25,26)18-9-5-11-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFXLFNPUOTEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzylamine with 2-(thiophen-2-yl)ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with the following analogues (Table 1):

Compound Name Key Features Pharmacological Relevance Reference
N'-[(2-Methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide Thiophene-sulfonyl, ethanediamide, 2-methoxybenzyl Hypothesized enzyme inhibition
N-[2-(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethyl]-N'-(2-methoxybenzyl)ethanediamide Furan replaces thiophene; 4-chlorophenylsulfonyl Not reported
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide backbone; bromophenyl and thiophenyl Antimycobacterial activity
2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)essigsäure Thiophene-methyl sulfonamide; acetic acid substituent Dual 5-LOX/mPGES-1 inhibition
N-(2,6-Dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide Methoxy-thiophene methyl; acetamide backbone Herbicidal (thenylchlor)

Key Structural Differences :

  • Sulfonyl vs. Sulfonamide : The thiophene-2-sulfonyl group differs from sulfonamides in , which may alter electronic properties and target selectivity.
  • Aromatic Substituents : The 2-methoxybenzyl group is unique compared to chlorophenyl or bromophenyl groups in analogues, influencing steric and electronic profiles.
Pharmacological and Physicochemical Properties
  • Antimycobacterial Potential: Thiophene-containing acetamides in exhibit antimycobacterial activity, suggesting the target compound may share similar applications.
  • Enzyme Inhibition : The sulfonyl group and ethanediamide backbone could enable dual inhibition of enzymes like 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), as seen in .
  • Solubility and Bioavailability: The sulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogues (e.g., ), while the methoxybenzyl group may enhance membrane permeability.

Biological Activity

N'-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methoxyphenyl group and thiophene derivatives, which are known for their diverse biological activities. The chemical formula is C18H20N2O2S3C_{18}H_{20}N_2O_2S_3, with a molecular weight of approximately 386.5 g/mol.

PropertyValue
Chemical Formula C₁₈H₂₀N₂O₂S₃
Molecular Weight 386.5 g/mol
IUPAC Name This compound

The biological activity of this compound can be attributed to its structural components, particularly the thiophene rings, which have been shown to interact with various biological targets. Thiophenes are known for their ability to modulate enzyme activity and influence cellular pathways.

  • Enzyme Inhibition : Thiophene derivatives often act as inhibitors of specific enzymes, which can lead to altered metabolic processes in cells.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting neurological functions and providing therapeutic effects in conditions like anxiety or depression.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

  • Antimicrobial Activity : Thiophene derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Antioxidant Properties : The presence of thiophene rings contributes to the antioxidant capacity of the compound, which can mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : Studies suggest that thiophene-based compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, providing insights into the potential applications of this compound.

  • Study on Antimicrobial Activity :
    • A study conducted on various thiophene derivatives revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for some derivatives .
  • In vitro Anti-inflammatory Study :
    • In vitro assays demonstrated that thiophene compounds could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory properties .
  • Neuropharmacological Assessment :
    • Research indicated that certain thiophene derivatives exhibited anxiolytic effects in animal models, suggesting their potential use in treating anxiety disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.